molecular formula C11H15N3S B8664599 N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea CAS No. 62230-56-2

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea

Cat. No. B8664599
CAS RN: 62230-56-2
M. Wt: 221.32 g/mol
InChI Key: FERWTZDXSMGBCI-UHFFFAOYSA-N
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Description

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62230-56-2

Product Name

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)thiourea

InChI

InChI=1S/C11H15N3S/c1-7-5-8-3-2-4-9(14-11(12)15)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H3,12,14,15)

InChI Key

FERWTZDXSMGBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)NC(=S)N)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline (6 g.) was treated with a 10% sodium hydroxide solution (24 ml.) and the mixture heated on a steam bath for 15 minutes. The cooled reaction mixture was adjusted to pH 1.0 with conc. HCl, filtered to remove benzoic acid and the filtrate adjusted to pH 10.0 with aqueous ammonia. The resultant solid was recrystallised from ethanol to give the hydrate of the title compound as colourless needles (4 g.).m.p. 114° C.
Name
8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline (6 g.) was treated with a 10% sodium hydroxide solution (24 ml.) and the mixture heated on a steam bath for 15 minutes. The cooled reaction mixture was adjusted to pH 1.0 with conc. HC1, filtered to remove benzoic acid and the filtrate adjusted to pH 10.0 with aqueous ammonia. The resultant solid was recrystallised from ethanol to give the hydrate of the title compound as colourless needles (4 g.). m.p. 114° C. (Found C, 55.3; H, 7.3; N, 17.2. C11H15N3S.H2O requires: C,55.1; H, 7.3; N, 17.4%). The product displayed anti-ulcer activity.
Name
8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

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